(2,4,6-Trimethoxyphenyl)methanamine
Overview
Description
(2,4,6-Trimethoxyphenyl)methanamine is a chemical compound with the CAS Number: 77648-20-5. It has a molecular weight of 197.23 and its molecular formula is C10H15NO3 .
Molecular Structure Analysis
The InChI code for (2,4,6-Trimethoxyphenyl)methanamine is 1S/C10H15NO3/c1-12-7-4-9 (13-2)8 (6-11)10 (5-7)14-3/h4-5H,6,11H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
(2,4,6-Trimethoxyphenyl)methanamine is a solid substance that is stored at 4°C. Its predicted melting point is 78.85°C and its predicted boiling point is 311.99°C at 760 mmHg .Scientific Research Applications
Bromination and O-Demethylation
- Research on (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, a related compound to (2,4,6-trimethoxyphenyl)methanamine, revealed that its bromination led to the production of bromophenol derivatives via selective O-demethylation (Çetinkaya et al., 2011).
Stability and Reactivity of Carbenium Salts
- A study involving 2,4,6-trimethoxyphenyllithium showed its reactivity in forming tris(2,4,6-trimethoxyphenyl)methanol and bis(2,4,6-trimethoxyphenyl)methanol, highlighting the unusual stabilities and reactivities of related carbenium salts (Wada et al., 1997).
Acid Cleavage in Organometallic Chemistry
- The compound (2,4,6-Trimethoxyphenyl)trimethylsilane, closely related to (2,4,6-trimethoxyphenyl)methanamine, was studied for its reactivity, revealing significant acid cleavage compared to phenyltrimethylsilane (Eaborn et al., 1972).
Applications in Ruthenium Complexes
- In the field of catalysis, (4-Phenylquinazolin-2-yl)methanamine, a derivative of (2,4,6-trimethoxyphenyl)methanamine, was synthesized and used to create ruthenium(II) complexes, demonstrating significant efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015).
Protective Group in Organosilicon Chemistry
- The Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety, closely related to (2,4,6-trimethoxyphenyl)methanamine, was identified as an effective protecting group in synthetic organosilicon chemistry, particularly in the synthesis of rac-sila-venlafaxine (Daiß et al., 2004).
Antioxidant Properties
- The synthesis of derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone from compounds related to (2,4,6-trimethoxyphenyl)methanamine revealed their effective antioxidant power, highlighting potential applications in the development of antioxidant agents (Çetinkaya et al., 2012).
Protecting Group for Silicon Synthesis
- The 2,4,6-trimethoxyphenyl unit has been used as a unique protecting group for silicon in synthesis, demonstrating its utility in the creation of various silicon-containing compounds with specific selectivity and reactivity (Popp et al., 2007).
Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide Derivatives
- A compound structurally similar to (2,4,6-trimethoxyphenyl)methanamine was used to develop derivatives of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide, a novel scaffold proposed for drug discovery (Yarmolchuk et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWBOZDQQISMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350789 | |
Record name | (2,4,6-trimethoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trimethoxyphenyl)methanamine | |
CAS RN |
77648-20-5 | |
Record name | (2,4,6-trimethoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4,6-trimethoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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